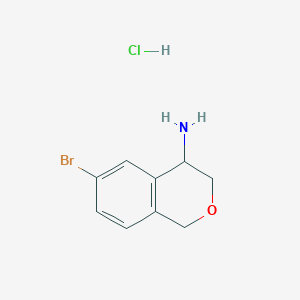![molecular formula C10H8F3N5O2 B1520277 2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate CAS No. 1221724-49-7](/img/structure/B1520277.png)
2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate (TFETC) is a synthetic compound used in various scientific and industrial applications. It is a highly fluorinated compound, which is used in a variety of organic synthesis processes. TFETC has a wide range of applications in organic synthesis, drug discovery, and biochemistry due to its high reactivity and stability.
Aplicaciones Científicas De Investigación
1. Synthesis and Organic Chemistry
Research demonstrates that compounds related to 2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate are synthesized and employed in the development of various organic structures. For example, the biologically significant 1,2,4-triazolo[1,5-a]pyridines are synthesized from related structures through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting a strategy for metal-free oxidative N-N bond formation (Zisheng et al., 2014). Additionally, bulky 9-phenylfluorene functionalized 2,6-bis(N-carbazolyl)-pyridine compounds have been successfully prepared by incorporating specific units into the pyridine group, demonstrating their application in fabricating blue thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) (Xiang et al., 2020).
2. Host-Guest Chemistry and Drug Delivery
Related structures are utilized in host-guest chemistry and potential drug delivery systems. For instance, the self-assembly of specific compounds with ruthenium building blocks and bridges results in the formation of host-guest compounds with potential applications in drug delivery, as evidenced by the cytotoxicity against human ovarian A2780 cancer cells (J. Mattsson et al., 2010).
3. Luminescent Materials and OLEDs
The compound and related structures are significant in the synthesis of luminescent materials and OLEDs. The development of hyperbranched polymers utilizing specific complex cores demonstrates applications in device performance optimization, exhibiting high luminous efficiency and efficient power performance in OLED devices (Ting et al., 2012).
4. Synthesis of Heterocycles
The compound is relevant in the synthesis of diverse heterocycles, serving as a precursor or intermediate. For example, a single precursor is used in the synthesis of a wide range of heterocycles, including trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showing the versatility of related structures in organic synthesis (Mark et al., 2012).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O2/c11-10(12,13)4-20-9(19)17-7-1-2-8(15-3-7)18-6-14-5-16-18/h1-3,5-6H,4H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXGMVKXQVNSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)OCC(F)(F)F)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



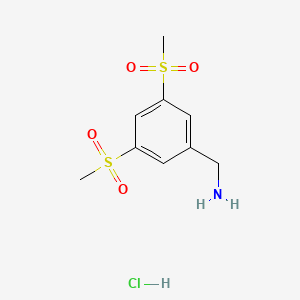

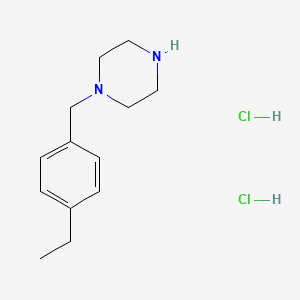
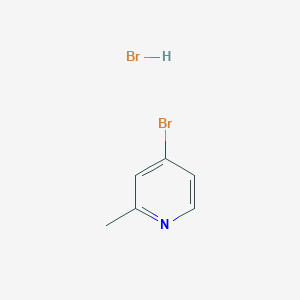
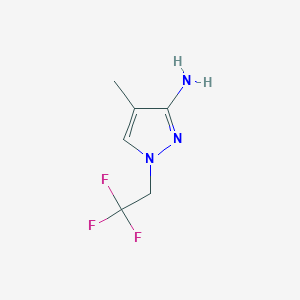
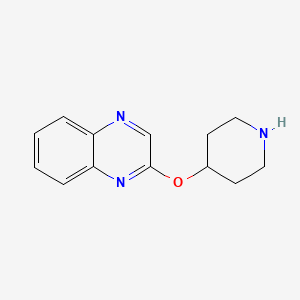

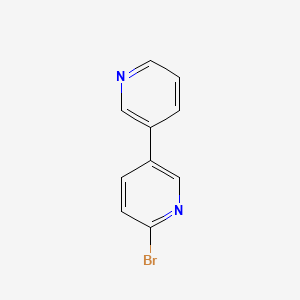
![3-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1520207.png)




